molecular formula C6H5Cl2NO B11720693 3,4-Dichloro-5-methoxypyridine

3,4-Dichloro-5-methoxypyridine

Cat. No.: B11720693
M. Wt: 178.01 g/mol
InChI Key: NQPCOQKNZVMOFN-UHFFFAOYSA-N
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Description

Contextual Placement in Halogenated Methoxypyridine Derivatives Research

3,4-Dichloro-5-methoxypyridine belongs to the extensive class of halogenated methoxypyridine derivatives, which are compounds that feature a pyridine (B92270) ring substituted with one or more halogen atoms and at least one methoxy (B1213986) group. Research into this class of compounds is driven by the diverse reactivity and potential biological activity imparted by this specific combination of functional groups. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group create a unique electronic environment on the pyridine ring, influencing its reactivity in various chemical transformations.

The strategic placement of these substituents is a key area of investigation. For instance, compounds like 4,6-dichloro-5-methoxypyridine-2-carboxylic acid have been explored for their potential as pharmacophores in medicinal chemistry, with studies indicating possible antimicrobial and anticancer properties. Similarly, other isomers such as 6-bromo-3-chloro-2-methoxypyridine (B1375049) and 4-bromo-2-fluoro-6-methoxypyridine (B1475055) serve as versatile building blocks in the synthesis of more complex molecules. nih.gov The development of these derivatives is often linked to advances in synthetic methodologies, including selective halogenation and cross-coupling reactions. nih.gov

While specific, in-depth research on this compound is not as extensively documented as for some of its isomers, its structural similarity places it firmly within this active area of research. The study of such derivatives contributes to a deeper understanding of structure-activity relationships and provides a platform for the discovery of new chemical entities.

Significance as a Framework for Chemical Synthesis and Methodological Exploration

The structure of this compound makes it a significant framework for chemical synthesis and the exploration of new reaction methodologies. The two chlorine atoms on the pyridine ring represent reactive sites, particularly for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these chlorine atoms can be influenced by their position relative to the nitrogen atom and the methoxy group.

General synthetic strategies for related halogenated pyridines often involve the halogenation of pyridine N-oxides or the substitution of hydroxyl groups with chlorine using reagents like phosphorus oxychloride. chemicalbook.com For instance, the synthesis of 2,4-dichloro-5-methylpyridine (B1314159) can be achieved from 2-chloro-5-methylpyridine (B98176) 1-oxide. chemicalbook.com It is plausible that similar strategies could be adapted for the synthesis of this compound.

Furthermore, the presence of multiple distinct functional groups allows for selective and sequential reactions. Methodologies such as directed metalation and metal-halogen exchange are common for functionalizing alkoxypyridines, enabling the introduction of a wide range of substituents at specific positions. The differential reactivity of the two chlorine atoms in this compound could also be exploited for selective functionalization, making it a valuable intermediate for building molecular complexity.

Scope and Academic Relevance of Pyridine Scaffolds in Organic Chemistry

Pyridine and its derivatives are of immense academic and industrial relevance, serving as fundamental building blocks across the chemical sciences. nih.gov The pyridine ring is an isostere of benzene, but the presence of the nitrogen atom significantly alters its physical and chemical properties, making it a polar, ionizable aromatic molecule. nih.gov This unique nature is a key reason for its prevalence.

The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including numerous FDA-approved drugs. nih.gov Its derivatives have shown a wide spectrum of pharmacological activities. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.

Beyond pharmaceuticals, pyridine derivatives are essential in agrochemicals, such as herbicides and fungicides, and as ligands in organometallic chemistry and catalysis. nih.govnih.gov The continuous development of new synthetic methods to create functionalized pyridines is a major focus of academic research, as it opens doors to novel compounds with potentially valuable properties. mdpi.com The study of molecules like this compound, therefore, fits into the broader objective of expanding the chemical space and toolbox available to organic chemists.

Chemical Properties of Representative Halogenated Pyridines

Compound NameMolecular FormulaMolecular Weight (g/mol)Reference
3,4-Dichloro-2-methoxypyridineC₆H₅Cl₂NO178.01 fluorochem.co.uk
2,4-Dichloro-5-methylpyridineC₆H₅Cl₂N162.01 nih.gov
3,5-Dichloro-4-methylpyridineC₆H₅Cl₂N162.01 nih.gov
4,6-Dichloro-5-methoxypyridine-2-carboxylic acidC₇H₅Cl₂NO₃222.03
4-Chloro-3-methoxypyridineC₆H₆ClNO143.57

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

3,4-dichloro-5-methoxypyridine

InChI

InChI=1S/C6H5Cl2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3

InChI Key

NQPCOQKNZVMOFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1Cl)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 3,4 Dichloro 5 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient heterocyclic systems like pyridine (B92270). numberanalytics.commasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The presence of electron-withdrawing groups is crucial as they stabilize this intermediate, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.comncrdsip.com

In substituted pyridines, the reactivity of a halogen atom in SNAr reactions is highly dependent on its position relative to the ring nitrogen. Halogens located at the α- (C-2 or C-6) and γ- (C-4) positions are significantly more susceptible to nucleophilic displacement than those at the β- (C-3 or C-5) positions. iust.ac.ir This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex through resonance when the nucleophile attacks the α or γ positions. uoanbar.edu.iqstackexchange.com The general order of reactivity for halopyridines in SNAr reactions is γ > α >> β. iust.ac.ir

For 3,4-dichloro-5-methoxypyridine, there is a chlorine atom at the γ-position (C-4) and another at the β-position (C-3). Consequently, the chlorine atom at the C-4 position is expected to be substantially more reactive towards nucleophiles. Attack at C-4 allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In contrast, attack at the C-3 position does not permit such delocalization onto the nitrogen, resulting in a much less stable intermediate and a significantly slower reaction rate.

Table 1: Predicted SNAr Reactivity at Substituted Positions

PositionSubstituentRelative Position to NitrogenPredicted SNAr ReactivityReasoning
C-4Chlorineγ (para)HighActivated by ring nitrogen; allows for resonance stabilization of the Meisenheimer complex onto the nitrogen atom. uoanbar.edu.iqstackexchange.com
C-3Chlorineβ (meta)LowNot directly activated by ring nitrogen; no resonance stabilization of the intermediate onto the nitrogen atom. iust.ac.ir
C-5Methoxy (B1213986)β (meta)Very LowPoor leaving group compared to chloride; β-position is electronically disfavored for attack.

The methoxy group is generally considered a poor leaving group in SNAr reactions compared to halides. iust.ac.ir However, its displacement is not impossible and can occur under specific conditions, particularly with highly reactive nucleophiles. Research on the closely related compound, tetrachloro-4-methoxypyridine, has shown that the methoxy group can be displaced by certain powerful nucleophiles like organometallic reagents. rsc.orgrsc.org In some instances involving other heterocyclic systems, the displacement of a methoxy group has been observed even in the presence of other potential leaving groups like halogens or nitro groups, highlighting that the reaction outcome can be highly dependent on the specific substrate and nucleophile. wur.nl For this compound, displacement of the C-5 methoxy group by common SNAr nucleophiles (e.g., amines, alkoxides) is considered unlikely, especially given the presence of the much more reactive C-4 chlorine atom.

Regioselectivity in the SNAr reactions of this compound is dictated by the electronic factors discussed previously. The C-4 position is the most electrophilic carbon due to the combined electron-withdrawing effects of the adjacent C-3 chlorine and the para-positioned ring nitrogen. Nucleophilic attack will, therefore, occur preferentially at C-4, leading to the selective displacement of the C-4 chlorine atom.

The reaction is regioselective, not stereoselective, as the pyridine ring is planar and the incoming nucleophile can approach from either face of the ring without creating a new stereocenter. The product of a typical SNAr reaction would be a 3-chloro-5-methoxy-4-(nucleophil)pyridine. The displacement of the C-3 chlorine or the C-5 methoxy group would require much more forcing conditions and would likely only be observed if the C-4 position were already substituted or if a specific catalyst or reagent were used to favor an alternative pathway.

Displacement of the Methoxy Group by Nucleophiles

Reactions Involving Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon nucleophiles and strong bases. Their reactions with polysubstituted pyridines can lead to nucleophilic substitution or metalation (deprotonation/halogen-metal exchange). umich.edu

Grignard reagents can act as nucleophiles, attacking electron-deficient sites on the pyridine ring. Studies on tetrachloro-4-methoxypyridine have demonstrated that sterically non-demanding Grignard reagents (e.g., methylmagnesium bromide, phenylmagnesium bromide) preferentially displace the methoxy group at the C-4 position to form 4-alkyl- or 4-aryl-tetrachloropyridines. rsc.orgrsc.org This suggests a different regiochemical outcome compared to typical SNAr reactions. The hard nature of the Grignard reagent may favor attack at the carbon bearing the hard methoxy group over the one bearing the softer chloro group. By analogy, it is plausible that non-hindered Grignard reagents could react with this compound to displace the methoxy group at C-5, although competitive displacement of the C-4 chlorine remains a possibility.

Organolithium compounds exhibit dual reactivity as strong nucleophiles and bases. Their behavior towards this compound is expected to be highly dependent on the steric bulk of the specific reagent used.

Non-hindered organolithiums (e.g., n-butyllithium, phenyllithium): Similar to Grignard reagents, these are expected to act as nucleophiles. Research on tetrachloro-4-methoxypyridine shows that these reagents displace the C-4 methoxy group. rsc.orgrsc.org

Hindered organolithiums (e.g., t-butyllithium): These reagents often act as strong bases rather than nucleophiles due to steric hindrance. In the case of tetrachloro-4-methoxypyridine, t-butyllithium does not cause substitution but instead abstracts a proton from the C-3 position to form a trichloro-4-methoxy-3-pyridyl-lithium intermediate. rsc.orgrsc.org This lithiated species can then be trapped with an electrophile.

For this compound, the accessible ring positions for deprotonation are C-2 and C-6. Treatment with a hindered organolithium base like lithium diisopropylamide (LDA) or t-butyllithium would likely lead to regioselective deprotonation at one of these sites, creating a new organometallic intermediate for further functionalization. umich.eduresearchgate.net This provides a synthetic route to derivatives that are not accessible via SNAr pathways.

Table 2: Summary of Organometallic Reactivity

Reagent TypeExamplePredicted Reaction PathwayPotential Product(s)
Non-hindered Grignard ReagentCH₃MgBrNucleophilic displacement of the methoxy group. rsc.orgrsc.org3,4-Dichloro-5-methylpyridine
Non-hindered Organolithiumn-BuLiNucleophilic displacement of the methoxy group. rsc.orgrsc.org5-Butyl-3,4-dichloropyridine
Hindered Organolithiumt-BuLiDeprotonation (metalation) at C-2 or C-6. rsc.orgrsc.orgumich.edu3,4-Dichloro-5-methoxy-2-lithiopyridine or 3,4-Dichloro-5-methoxy-6-lithiopyridine

Organolithium Compound Interactions and Functionalization

Aryne Chemistry and Related Intermediates

The chemistry of this compound also extends to the formation of highly reactive aryne intermediates, specifically the 5-methoxy-3,4-pyridyne. Arynes are generated by the formal elimination of two adjacent substituents from an aromatic ring, resulting in the formation of a strained carbon-carbon triple bond within the ring.

Generation and Reactivity of Pyridyne Intermediates

The 5-methoxy-3,4-pyridyne intermediate can be generated from this compound through treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium amide. epfl.chepo.org The process involves a dehydrohalogenation sequence. The regioselectivity of the initial deprotonation is influenced by the acidity of the ring protons, which is in turn affected by the substituents. The proton at C2 is expected to be the most acidic due to the inductive effect of the adjacent nitrogen atom. However, elimination to form the pyridyne requires removal of a proton and a halide from adjacent positions.

Once generated, the 5-methoxy-3,4-pyridyne is a powerful electrophile and dienophile that can be trapped by a variety of nucleophiles and dienes. scispace.comnih.gov Nucleophilic addition to the pyridyne can occur at either C3 or C4. The regioselectivity of this addition is governed by the electronic effects of the substituents on the pyridyne ring. The electron-donating methoxy group at C5 is expected to polarize the triple bond, influencing the site of nucleophilic attack. nih.gov In cycloaddition reactions, the pyridyne can react with dienes like furan (B31954) in a [4+2] cycloaddition to yield complex polycyclic aromatic compounds. nih.govsci-hub.ru

Mechanistic Investigations of Aryne Formation and Trapping

The formation of the 5-methoxy-3,4-pyridyne from this compound proceeds via an elimination-addition mechanism. The regioselectivity of nucleophilic trapping is a subject of mechanistic interest and can be rationalized by the "aryne distortion model". nih.govnih.gov This model posits that substituents on the aryne ring can distort the geometry of the triple bond, leading to a lower activation barrier for nucleophilic attack at one of the two carbons of the aryne.

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to predict the preferred regioselectivity in the reactions of substituted pyridynes. nih.govresearchgate.net For a 5-substituted 3,4-pyridyne, the inductive effect of the substituent plays a crucial role. An electron-donating group like methoxy at C5 is predicted to favor nucleophilic attack at the C4 position. This is due to the polarization of the pyridyne triple bond, making C4 more electrophilic.

Table 2: Predicted Regioselectivity of Nucleophilic Addition to 5-Methoxy-3,4-pyridyne

NucleophilePredicted Major AdductMechanistic RationaleReference
Amide (e.g., R₂N⁻)4-Amino-3-chloro-5-methoxypyridinePolarization of the pyridyne bond by the C5-methoxy group favors attack at C4. nih.gov
Thiolate (e.g., RS⁻)3-Chloro-5-methoxy-4-(thio)pyridineSimilar to amides, the electronic effect of the methoxy group directs the nucleophile to the C4 position. nih.gov
Furan5,8-Epoxy-6-methoxy-quinoline derivativeDiels-Alder cycloaddition across the C3-C4 bond. sci-hub.ru

Other Functional Group Interconversions on the Pyridine Scaffold

Beyond cross-coupling and aryne chemistry, the chloro and methoxy groups of this compound can undergo various other functional group interconversions.

The chlorine atoms can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr). dergipark.org.trmdpi.comescholarship.org The electron-deficient nature of the pyridine ring facilitates such reactions, particularly when activated by electron-withdrawing groups. The reactivity of the two chloro-substituents towards nucleophilic substitution can differ. Generally, the C4 position is more activated towards SNAr than the C3 position due to better stabilization of the Meisenheimer intermediate by the ring nitrogen. mdpi.com Thus, selective mono-substitution can often be achieved under carefully controlled conditions. For instance, reaction with ammonia (B1221849) or amines can lead to the corresponding aminopyridines. researchgate.net

The methoxy group can also be a site of chemical transformation. Demethylation to the corresponding hydroxypyridine can be achieved using reagents such as hydrogen bromide (HBr) or aluminum chloride (AlCl₃). jst.go.jpnih.govgoogle.com The resulting hydroxypyridine exists in equilibrium with its pyridone tautomer. This transformation opens up further avenues for functionalization, as the hydroxyl group can be converted into other functionalities.

Table 3: Common Functional Group Interconversions for this compound

Functional GroupReagent(s)ProductReaction Type
C4-ClR₂NH4-(Dialkylamino)-3-chloro-5-methoxypyridineNucleophilic Aromatic Substitution
C3-Cl and C4-ClNaOMe3,4,5-TrimethoxypyridineNucleophilic Aromatic Substitution
OCH₃HBr or BBr₃3,4-Dichloro-5-hydroxypyridineDemethylation
C4-ClNaSH3-Chloro-5-methoxy-pyridine-4-thiolNucleophilic Aromatic Substitution

Applications of 3,4 Dichloro 5 Methoxypyridine As a Key Chemical Building Block

Precursor for Complex Heterocyclic Architectures

The dichlorinated and methoxylated pyridine (B92270) core of 3,4-dichloro-5-methoxypyridine provides a robust scaffold for the construction of intricate heterocyclic systems. These systems are of significant interest due to their prevalence in biologically active compounds and functional materials. The strategic placement of the chloro and methoxy (B1213986) groups dictates the reactivity of the molecule, enabling chemists to build larger, more complex structures with a high degree of control.

Synthesis of Polycyclic Systems Containing Pyridine Moieties

The pyridine ring is a fundamental component of many polycyclic aromatic compounds with important pharmacological properties. The use of substituted pyridines, such as this compound, allows for the creation of novel polycyclic systems. For instance, the synthesis of macrocycles containing pyridine subunits has been explored, demonstrating the utility of halogenated pyridines in supramolecular chemistry. While specific examples detailing the direct use of this compound in the formation of polycyclic systems are not prevalent in the provided search results, the principle is demonstrated by the use of similar polyhalogenated heterocyclic compounds. researchgate.net For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) has been used to synthesize macrocycles through reactions with difunctional oxygen nucleophiles. researchgate.net

Construction of Fused and Bridged Ring Structures

The reactivity of the chlorine atoms in this compound allows for the construction of fused and bridged ring systems through various coupling and cyclization reactions. These reactions are essential for creating three-dimensional molecular architectures. Research has shown that related dichloropyridine derivatives can be used to form bridged compounds. For example, two units of a methoxypyridine derivative were linked to form a bridged compound by reacting with bistrimethylsilyl ethylene (B1197577) glycol. researchgate.net This highlights the potential of dichlorinated pyridines to act as key building blocks for such complex structures.

Role in the Synthesis of Substituted Pyridine Derivatives

The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, providing a direct route to a wide range of substituted pyridine derivatives. This reactivity is a cornerstone of its utility as a chemical building block.

Creation of Compounds with Diverse Substitution Patterns

By carefully selecting nucleophiles, chemists can replace one or both chlorine atoms to introduce a variety of functional groups onto the pyridine ring. This allows for the systematic modification of the molecule's electronic and steric properties. The synthesis of various substituted pyridines is a common theme in medicinal chemistry, where even small changes in substitution can lead to significant differences in biological activity. nih.gov For example, the introduction of different substituents on a pyridine ring has been shown to restore or enhance the activity of gamma-secretase modulators. nih.gov

Incorporation of the this compound Motif into Larger Molecular Scaffolds

The this compound unit can be incorporated into larger and more complex molecular frameworks. This is often achieved through cross-coupling reactions, where the chlorine atoms serve as handles for forming new carbon-carbon or carbon-heteroatom bonds. This strategy is widely used in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of 3,5-dichloropyridine (B137275) have been used to synthesize potent inhibitors of phosphodiesterase 4 (PDE4), where the dichloropyridyl moiety is a key structural feature. acs.org

Derivatization Strategies and Analytical Considerations in Research on 3,4 Dichloro 5 Methoxypyridine

Methodologies for Chemical Derivatization

Chemical derivatization aims to alter the physicochemical properties of an analyte to make it more suitable for a specific analytical method. For a molecule such as 3,4-Dichloro-5-methoxypyridine, which has chloro and methoxy (B1213986) substituents, derivatization would likely target the pyridine (B92270) ring nitrogen or involve the substitution of the chlorine atoms.

Functionalization for Enhanced Spectroscopic Detection

To improve detection by spectroscopic methods like UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be introduced into the target molecule. hta-it.com

One potential strategy is the introduction of a fluorescent tag. This can be achieved through a nucleophilic substitution reaction where one of the chlorine atoms on the pyridine ring is displaced by a nucleophile containing a fluorescent group. For instance, an amino-functionalized fluorophore could potentially replace a chlorine atom, leading to a derivative with strong fluorescence, thereby significantly lowering the limit of detection. mdpi.comrsc.org

Another approach involves the formation of a pyridine N-oxide. The oxidation of the pyridine nitrogen to an N-oxide can alter the electronic properties of the aromatic system, often leading to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. acs.orgresearchgate.net This shift can move the absorbance maximum to a region with less interference from other components in a sample matrix, thus enhancing selectivity and sensitivity. The oxidation can typically be achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Strategies for Improving Chromatographic Separation

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are central to the separation and analysis of complex mixtures. The efficiency of these separations can be significantly influenced by the chemical nature of the analyte. chemscene.comlibretexts.org

For GC analysis, the volatility and thermal stability of the analyte are crucial. phenomenex.blog While this compound may be amenable to GC analysis, derivatization can improve peak shape and reduce tailing, which can be caused by interactions with the stationary phase. Silylation is a common derivatization technique for compounds with active hydrogens, but in the case of this compound, it would likely require prior conversion to a hydroxylated form. nih.gov However, if impurities or related compounds with reactive functional groups are present, silylation can help in their separation and identification.

In HPLC, derivatization can be employed to alter the polarity of the analyte, thereby improving its retention and resolution on a given column. nih.gov For instance, if the analysis is performed using a reversed-phase column (e.g., C18), increasing the hydrophobicity of the molecule through derivatization can lead to longer retention times and better separation from polar interferences. The choice of stationary phase is also critical; for halogenated compounds, columns with different selectivities, such as those with phenyl or pentafluorophenyl (PFP) phases, can offer improved resolution of isomers and related substances. researchgate.netresearchgate.net

Reagents and Reaction Conditions for Specific Derivatization

The selection of appropriate reagents and the optimization of reaction conditions are critical for a successful derivatization procedure. The reactivity of this compound is influenced by its electron-withdrawing chloro substituents and the electron-donating methoxy group.

Application of Derivatizing Agents in Mass Spectrometry Studies

Mass spectrometry (MS) is a powerful tool for structural elucidation and sensitive quantification. Derivatization for MS analysis aims to improve ionization efficiency and to direct fragmentation pathways to yield structurally informative ions.

Silylation is a widely used derivatization method for GC-MS analysis. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent like pyridine, can be used. researchgate.netnih.gov While this compound itself lacks active hydrogens for direct silylation, any potential hydroxylated metabolites or impurities would be readily derivatized.

Acylation is another common derivatization technique. Reagents like acetic anhydride, often in the presence of pyridine which acts as a catalyst, can be used to derivatize amino or hydroxyl groups. scielo.br For this compound, a potential derivatization pathway could involve nucleophilic substitution of a chlorine atom by an amine, followed by acylation of the newly introduced amino group.

For LC-MS, derivatization can enhance ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Reagents that introduce a permanently charged group or a readily ionizable functionality can significantly improve the signal. For example, pyridine-3-sulfonyl chloride has been used to derivatize phenols, enhancing their detection by ESI-MS. chemrxiv.org While direct reaction with the methoxy group of this compound is unlikely, this approach could be adapted for hydroxylated analogues.

Derivatization Technique Typical Reagents Target Functional Group Analytical Technique Potential Application for this compound
SilylationBSTFA, MSTFA, TMCS-OH, -NH, -SHGC-MSDerivatization of hydroxylated metabolites or impurities.
AcylationAcetic Anhydride, Pyridine-OH, -NHGC-MS, HPLC-UVDerivatization after introduction of a reactive group.
Fluorescent LabelingDansyl Chloride, Fluorescamine-NH2, -OHHPLC-FluorescenceDerivatization after nucleophilic substitution of a chloro group.
N-Oxidationm-CPBA, H2O2Pyridine NitrogenHPLC-UVTo shift UV absorbance and improve selectivity.
AlkylationAlkyl HalidesPyridine NitrogenGC-MS, LC-MSTo form quaternary pyridinium (B92312) salts for enhanced ionization.

Optimization of Derivatization Protocols for Analytical Purity Assessment

When assessing the purity of a compound, the derivatization reaction itself must be well-controlled to avoid the formation of artifacts that could be mistaken for impurities. Optimization of the derivatization protocol involves several key parameters:

Reaction Time and Temperature: These parameters must be carefully controlled to ensure the reaction goes to completion without causing degradation of the analyte or the derivative. For example, silylation reactions are often carried out at elevated temperatures (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization. researchgate.net

Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes lead to side reactions or interfere with the analysis. The optimal molar ratio of the reagent to the analyte needs to be determined experimentally. seikei.ac.jp

Solvent and Catalyst: The choice of solvent is crucial as it must dissolve all reactants and not interfere with the reaction. Pyridine is a common solvent in derivatization reactions as it can also act as a catalyst by scavenging protons released during the reaction. nih.govrsc.org

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently optimize these parameters and to ensure the robustness and reliability of the analytical method for purity assessment.

Influence of Derivatization on Analytical Signal and Detectability

Introducing a fluorophore into the this compound molecule can increase the sensitivity by several orders of magnitude when using a fluorescence detector. rsc.org The fluorescence intensity is directly proportional to the concentration of the analyte, allowing for highly sensitive quantification. The choice of the fluorophore is important, as its excitation and emission wavelengths should be compatible with the available instrumentation and should minimize interference from the sample matrix.

In mass spectrometry, derivatization can significantly enhance the signal by improving the ionization efficiency of the analyte. For instance, converting a polar molecule into a less polar and more volatile derivative can lead to a stronger signal in GC-MS. phenomenex.blog Furthermore, the fragmentation pattern of the derivative in the mass spectrometer can provide valuable structural information. Silyl derivatives, for example, often produce characteristic fragment ions that can confirm the presence of specific functional groups.

The table below summarizes the potential effects of different derivatization strategies on the analytical signal of this compound.

Derivatization Strategy Analytical Technique Influence on Analytical Signal Expected Outcome
Fluorescent LabelingHPLC-FluorescenceIntroduction of a highly fluorescent group.Significant increase in signal intensity, lower detection limits.
N-OxidationHPLC-UVShift in UV absorbance maximum to longer wavelengths.Improved selectivity by reducing matrix interference.
Silylation (of hydroxylated analogue)GC-MSIncreased volatility and improved chromatographic peak shape.Enhanced signal-to-noise ratio and better separation.
Acylation (after functionalization)GC-MS / LC-MSFormation of stable derivatives with characteristic fragmentation.Improved quantification and structural confirmation.
Alkylation of Pyridine NitrogenLC-MSFormation of a permanently charged pyridinium salt.Enhanced ionization efficiency in ESI-MS.

Computational and Theoretical Investigations of 3,4 Dichloro 5 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic nature of 3,4-Dichloro-5-methoxypyridine.

Density Functional Theory (DFT) Studies for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ias.ac.in It has become a popular tool in chemistry for its balance of accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry, electronic energies, and distribution of electron density within this compound.

A common approach involves using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311G+(d,p)) to solve the Kohn-Sham equations for the molecule. ias.ac.in These calculations typically start with an initial guess for the molecular geometry, which is then optimized to find the lowest energy conformation. The presence of electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group on the pyridine (B92270) ring creates a unique electronic environment. DFT studies on similar halogenated pyridines reveal that such substitutions significantly influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). smolecule.com

The calculated electronic properties, such as the HOMO-LUMO energy gap, provide insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. The electrostatic potential map, another output of DFT calculations, visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For instance, in related compounds, the nitrogen atom of the pyridine ring often exhibits a region of negative electrostatic potential, indicating its nucleophilic character.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Pyridine

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Note: The data in this table is illustrative for a substituted pyridine and not specific to this compound, as specific literature data was not available.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling, particularly using DFT, can be extended to predict the reactivity and potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various potential reactions can be determined. This allows for a theoretical assessment of the feasibility and selectivity of chemical transformations.

For instance, in nucleophilic aromatic substitution reactions, a common reaction type for halogenated pyridines, computational models can help identify which of the two chlorine atoms is more susceptible to substitution. This is achieved by modeling the transition state for the attack of a nucleophile at each position and comparing the activation barriers. The position with the lower activation energy is predicted to be the more reactive site.

Furthermore, computational studies can elucidate the mechanism of a reaction by mapping out the entire potential energy surface. This can reveal the presence of intermediates and competing reaction pathways, providing a more complete picture of the reaction dynamics than can often be obtained from experiments alone.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations can provide valuable information about its conformational preferences, particularly the orientation of the methoxy group relative to the pyridine ring.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the atomic movements. By running the simulation for a sufficient length of time, the accessible conformations of the molecule can be sampled. Analysis of the simulation trajectory can then reveal the most stable conformations and the energy barriers between them. For substituted pyridines, MD simulations have been used to understand their interactions with biological macromolecules, such as enzymes, by simulating the protein-ligand complex.

Advanced Spectroscopic Property Predictions (Methodology Focused)

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can be a powerful tool for structure verification and interpretation of experimental spectra.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods, particularly those based on DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. q-chem.com

The process involves first optimizing the geometry of the molecule using DFT. Then, the magnetic shielding tensors for each nucleus are calculated at the same level of theory. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of the predicted NMR shifts depends on several factors, including the choice of DFT functional, basis set, and the inclusion of solvent effects. For halogenated aromatic compounds, it is often crucial to use a reliable level of theory to obtain good agreement with experimental data. Predicted NMR spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between isomers.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyridine

AtomPredicted Chemical Shift (ppm)
H-28.1
H-67.5
CH₃3.9
C-2150.2
C-3145.8
C-4125.6
C-5148.9
C-6122.1
C (methoxy)55.7

Note: The data in this table is illustrative for a substituted pyridine and not specific to this compound, as specific literature data was not available.

Computational Analysis of Vibrational Modes and Infrared (IR) Frequencies

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and provides information about the functional groups present. Computational chemistry can be used to calculate the vibrational frequencies and IR intensities of this compound. acs.org

This is typically done by performing a frequency calculation on the optimized geometry of the molecule using DFT. The calculation yields a set of normal modes of vibration, each with a corresponding frequency and IR intensity. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experiment.

The analysis of the calculated vibrational modes allows for a detailed assignment of the peaks in the experimental IR spectrum. For this compound, characteristic vibrational modes would include the C-Cl stretching, C-O stretching of the methoxy group, and various pyridine ring stretching and bending modes.

Table 3: Illustrative Predicted IR Frequencies and Intensities for a Substituted Pyridine

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity (km/mol)
Pyridine ring stretch1580High
C-H stretch3050Medium
C-O stretch (methoxy)1250High
C-Cl stretch750Medium

Note: The data in this table is illustrative for a substituted pyridine and not specific to this compound, as specific literature data was not available.

UV-Visible Spectroscopy Simulations for Electronic Transitions

Computational chemistry provides powerful tools for predicting the electronic absorption properties of molecules, such as this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method to simulate UV-Visible spectra. bohrium.comnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. doi.org

The simulation process involves first optimizing the molecule's ground-state geometry using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to determine the vertical excitation energies, oscillator strengths (f), and the nature of the electronic transitions. mdpi.com The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring. Transitions with higher oscillator strengths result in more intense absorption bands in the UV-Vis spectrum. researchgate.net

For a molecule like this compound, the primary electronic transitions expected in the UV region are π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically resulting in strong absorption bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atoms, to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions. researchgate.net The solvent environment can also be included in these simulations using models like the Polarizable Continuum Model (PCM), as the polarity of the solvent can influence the wavelengths of these transitions. researchgate.net

A theoretical TD-DFT calculation for this compound would yield data that can be tabulated to provide a detailed picture of its electronic absorption profile.

Table 1: Illustrative TD-DFT Results for Electronic Transitions in this compound (Note: This table presents hypothetical data representative of a typical TD-DFT output for illustrative purposes.)

Calculated Wavelength (λ)Excitation Energy (eV)Oscillator Strength (f)Major Orbital ContributionsTransition Assignment
295 nm4.200.015HOMO-1 -> LUMOn → π
268 nm4.630.210HOMO -> LUMOπ → π
225 nm5.510.175HOMO-2 -> LUMOπ → π*

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

Structure-Reactivity Relationship Elucidation through Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. nih.gov These computational methods allow for the calculation of various electronic properties, known as quantum chemical descriptors, which can predict and rationalize the molecule's behavior in chemical reactions. aps.org By understanding how the arrangement of atoms and substituents influences the electronic distribution, one can forecast reaction sites, relative reactivity, and potential reaction pathways. koreascience.kracs.org

Understanding the Impact of Halogen and Methoxy Substituents on Reactivity

The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic effects of its three substituents: two chlorine atoms and one methoxy group. These effects can be dissected into inductive and resonance components.

Methoxy Substituent: The methoxy group at position 5 exhibits a dual electronic influence. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but, more significantly, a strong electron-donating resonance effect (+M) where the oxygen's lone pair electrons are delocalized into the aromatic π-system. researchgate.net This +M effect increases the electron density on the ring, particularly at the positions ortho and para to the substituent.

Correlation of Electronic Properties with Reaction Outcomes

Computational models can quantify the electronic properties of this compound, and these properties can be directly correlated with experimental observations and reaction outcomes.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. ajchem-a.combohrium.com The electron-withdrawing chlorine substituents are expected to lower the energy of both the HOMO and LUMO, affecting the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the most negative potential would be localized on the nitrogen atom, identifying it as the primary site for protonation and Lewis acid coordination, although its reactivity is attenuated by the electron-withdrawing groups.

Table 2: Illustrative Correlation between a Calculated Electronic Property and a Predicted Reaction Outcome for Substituted Pyridines (Note: This table presents hypothetical data for a series of related compounds to illustrate the correlation principle.)

Pyridine DerivativeCalculated Charge on N (a.u.)Predicted pKa
4-Methoxypyridine-0.7856.6
Pyridine-0.7425.2
4-Chloropyridine-0.7103.8
This compound -0.688 < 2.0
3,5-Dichloropyridine (B137275)-0.6750.7

This illustrative table demonstrates that as the calculated negative charge on the nitrogen atom decreases due to electron-withdrawing substituents, the predicted basicity (pKa) of the compound also decreases.

Future Research Directions and Emerging Perspectives on 3,4 Dichloro 5 Methoxypyridine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of new and improved synthetic routes to 3,4-dichloro-5-methoxypyridine is a primary area for future research. Current methods, while effective, may present challenges related to harsh reaction conditions, the use of hazardous reagents, or multi-step processes that are not amenable to large-scale production.

Future efforts are likely to focus on the following:

Greener Synthesis: Inspired by the principles of green chemistry, researchers will likely explore catalyst-free and solvent-free reaction conditions. researchgate.net This could involve mechanochemical methods, such as ball milling, or solid-state reactions to reduce solvent waste and energy consumption. researchgate.net The goal is to develop processes with high atom economy, minimizing byproducts and maximizing the incorporation of starting materials into the final product. researchgate.net

C-H Functionalization: Direct C-H functionalization of simpler pyridine (B92270) precursors represents a highly attractive and atom-economical approach. nih.gov Research into transition-metal catalyzed C-H chlorination and methoxylation could provide more direct and efficient pathways to the target molecule, bypassing the need for pre-functionalized starting materials. nih.gov

Multicomponent Reactions: One-pot, multicomponent reactions offer a streamlined approach to complex molecules. rsc.org Designing a convergent synthesis where acyclic precursors are combined in a single step to construct the this compound ring would significantly enhance synthetic efficiency. rsc.orggoogle.com

Synthetic ApproachKey FeaturesPotential Advantages
Green Chemistry Catalyst-free, solvent-free conditions, high atom economy.Reduced environmental impact, lower cost, increased safety. researchgate.net
C-H Functionalization Direct modification of C-H bonds.Fewer synthetic steps, increased atom economy. nih.gov
Multicomponent Reactions Combining multiple reactants in a single operation.Increased efficiency, reduced waste, simplified procedures. rsc.org

Investigation of Underexplored Reactivity Profiles

The reactivity of this compound is largely dictated by the electronic nature of its substituents and their positions on the pyridine ring. While nucleophilic aromatic substitution (SNAr) reactions are well-documented, there are numerous other reaction pathways that remain to be explored.

Future research will likely delve into:

Cross-Coupling Reactions: The presence of two chloro substituents offers opportunities for selective and sequential cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. mdpi.com Developing conditions for site-selective functionalization would enable the synthesis of a diverse library of 3,4,5-trisubstituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science. mdpi.com

Metal-Catalyzed C-H Activation: Beyond the synthesis of the core structure, C-H activation at other positions of the this compound ring could unlock novel transformations. This would allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based reactions for the introduction of alkyl or aryl groups.

Design and Synthesis of Advanced Materials Incorporating the Pyridine Core

The unique electronic and structural features of the this compound unit make it an attractive building block for advanced materials.

Emerging areas of interest include:

Organic Electronics: The electron-deficient nature of the dichlorinated pyridine ring suggests its potential use as a component in organic electronic materials. rsc.org Incorporating this moiety into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom provides a coordination site for metal ions. The synthesis of ligands based on this compound could lead to the formation of novel coordination polymers and MOFs with interesting structural and functional properties, such as gas storage, catalysis, and sensing.

Liquid Crystals: The rigid, anisotropic structure of the pyridine ring is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic units to the this compound core, it may be possible to design new liquid crystalline materials with unique phase behavior and electro-optical properties.

Material ClassPotential ApplicationKey Feature of this compound
Organic Electronics OLEDs, OPVs, OFETsElectron-deficient aromatic core. rsc.org
Coordination Polymers/MOFs Gas storage, catalysis, sensingNitrogen atom for metal coordination.
Liquid Crystals Displays, sensorsRigid, anisotropic molecular shape.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. chemanager-online.comwuxiapptec.com

Future research in this area will focus on:

Continuous Flow Synthesis: Developing robust and efficient continuous flow processes for the synthesis of this compound and its derivatives will be crucial for industrial applications. chemanager-online.comwuxiapptec.com This will involve optimizing reaction parameters such as temperature, pressure, and residence time in microreactors. acs.org

Automated Synthesis and High-Throughput Screening: Integrating flow chemistry with automated platforms will enable the rapid synthesis and screening of libraries of this compound analogs. chemanager-online.com This will accelerate the discovery of new compounds with desired biological activities or material properties.

In-line Analysis and Process Analytical Technology (PAT): The implementation of in-line analytical techniques, such as spectroscopy and chromatography, will allow for real-time monitoring and control of the reaction process, ensuring high product quality and efficiency. researchgate.net

Synergistic Application of Experimental and Computational Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for the rational design of improved processes and novel applications.

Future research will benefit from a synergistic approach that combines:

Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic structure, reactivity, and reaction pathways of this compound. researchgate.netias.ac.in This can help to predict the regioselectivity of reactions and to design catalysts with enhanced activity and selectivity. researchgate.net

Kinetic Studies: Detailed kinetic studies of key reactions will provide experimental data to validate and refine computational models. This will lead to a more accurate and predictive understanding of the reaction mechanisms.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can help to identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

By combining the predictive power of computational chemistry with the empirical evidence from experimental studies, researchers can gain a comprehensive understanding of the chemical behavior of this compound, paving the way for new discoveries and innovations.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-5-methoxypyridine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. For example, substitution reactions using methoxide ions (e.g., NaOMe) under controlled temperatures (50–100°C) can replace chlorine atoms at specific positions . Optimization includes:
  • Reagent Selection : Use Pd(PPh₃)₄ and K₂CO₃ for cross-coupling reactions to introduce methoxy groups .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating intermediates .
  • Yield Improvement : Catalytic systems (e.g., hexamine in acetic acid) enhance ring-closing efficiency, as seen in analogous pyridine derivatives .

Table 1 : Key Reaction Parameters from Literature

StepReagents/ConditionsReference
ChlorinationCl₂, FeCl₃ catalyst, 80°C
MethoxylationNaOMe, DMF, 60°C
Cross-CouplingPd(PPh₃)₄, 3,4-dimethoxyphenylboronic acid

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves substituent effects; chlorine atoms deshield adjacent protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 179.00) .
  • X-Ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) provides unambiguous structural confirmation, as applied to related pyridine derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The methoxy group at position 5 is electron-donating, reducing electrophilicity at adjacent positions. Chlorine at positions 3 and 4 activates the ring for substitution but may sterically hinder bulkier nucleophiles .
  • Kinetic Studies : Monitor reaction progress via HPLC to compare rates of substitution at positions 3 vs. 4 under varying temperatures (25–80°C) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and transition states, aiding in rational design .

Q. How can researchers resolve contradictions in reported synthetic yields or regioselectivity for derivatives of this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate reported protocols while controlling variables (e.g., moisture levels, catalyst purity) .
  • Comparative Analysis : Contrast methods from independent studies (e.g., Pd-catalyzed vs. Cu-mediated coupling) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in yield datasets and isolate critical factors (e.g., solvent polarity) .

Q. What strategies are effective for designing bioactivity assays targeting this compound-based compounds?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Introduce substituents (e.g., trifluoromethyl, amino groups) at position 2 or 6 to modulate lipophilicity and target binding .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ determination via fluorescence polarization .
  • Toxicity Screening : Employ zebrafish embryo models to assess acute toxicity (LC₅₀) and developmental effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.